

Technical Application Note: Preparation of HJC0416 Stock Solution for Animal Studies

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Compound of Interest

Compound Name: HJC0416
CAS No.: 1617518-22-5
Cat. No.: B607961

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Abstract & Introduction

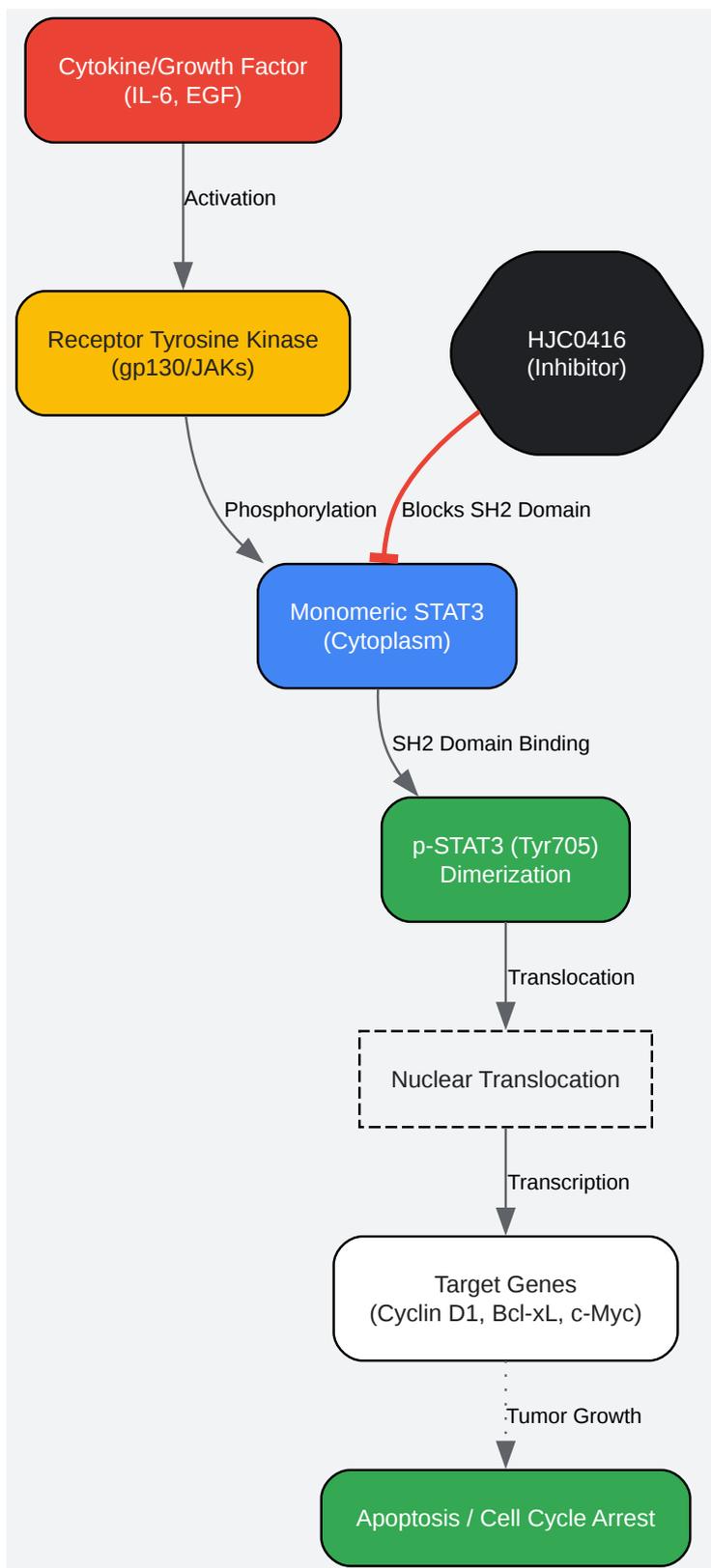
HJC0416 is a potent, orally bioavailable small-molecule inhibitor targeting the SH2 domain of STAT3. Unlike earlier inhibitors (e.g., Stattic), **HJC0416** demonstrates superior drug-like properties and metabolic stability, making it a critical tool for investigating STAT3-driven oncogenesis in breast (TNBC) and pancreatic cancers.

However, like many substituted benzamide/thiophene derivatives, **HJC0416** exhibits significant lipophilicity. Improper formulation leads to precipitation in vivo, resulting in erratic pharmacokinetics and sub-therapeutic exposure.

This guide provides a validated, self-consistent protocol for preparing **HJC0416** for intraperitoneal (i.p.) and oral (p.o.) administration, utilizing a Co-solvent System to ensure solubility and bioavailability.

Mechanism of Action

HJC0416 blocks the STAT3 SH2 domain, preventing the dimerization required for nuclear translocation and transcriptional activity.



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Figure 1: Mechanism of Action. **HJC0416** competitively binds the SH2 domain, inhibiting STAT3 phosphorylation and dimerization.

Physicochemical Profile & Safety

Before formulation, verify the compound identity and calculate the exact mass required based on the specific salt form (Free Base vs. HCl) indicated on your vial.

Property	Specification	Notes
Chemical Name	5-chloro-N-(1,1-dioxo-1-benzothiophen-6-yl)-2-hydroxybenzamide	Verify CAS: 1617518-22-5 (Free Base) or 2415263-08-8 (HCl)
Molecular Weight	~349.79 g/mol (Free Base)	Critical: Check label. ^{[1][2][3][4]} ^[5] If using HCl salt, adjust mass calculation.
Solubility (In Vitro)	DMSO: ≥ 10 mg/mL (28 mM)	Insoluble in water/saline without co-solvents.
Appearance	Off-white to pale yellow solid	Protect from light. Store at -20°C.
Handling	Irritant. Use PPE.	DMSO penetrates skin; handle stock solutions with double gloves.

Protocol A: Preparation of Master Stock (DMSO)

This stock solution is the foundation for all subsequent dilutions. It allows for long-term storage (if kept anhydrous) and precise dosing.

Materials:

- **HJC0416** Powder
- Anhydrous DMSO (Dimethyl Sulfoxide), sterile filtered (Sigma-Aldrich or equivalent)

- Amber glass vials (Borosilicate)

Procedure:

- Calculate: Determine the concentration needed for the Master Stock. A concentration of 50 mg/mL or 100 mM is recommended to keep the final DMSO volume low (<10%) in the animal.
- Weigh: Accurately weigh **HJC0416** into a sterile amber vial.
- Dissolve: Add the calculated volume of Anhydrous DMSO.
- Vortex: Vortex vigorously for 1-2 minutes until the solution is perfectly clear.
- Inspect: Hold against a light source. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.
- Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

Protocol B: In Vivo Formulation (The Co-Solvent System)

Context: For in vivo studies (IP or Oral), pure DMSO is toxic. You must dilute the stock into an aqueous vehicle. However, adding water directly to hydrophobic drugs in DMSO causes immediate precipitation ("crashing out").

The Solution: Use a graded polarity system: DMSO

PEG300

Tween 80

Saline.

Target Formulation:

- 10% DMSO (Solubilizer)

- 40% PEG300 (Co-solvent/Viscosity enhancer)
- 5% Tween 80 (Surfactant/Stabilizer)
- 45% Saline (0.9% NaCl) (Bulking agent)

Step-by-Step Mixing Procedure (Critical)

Example Calculation: Preparing 1.0 mL of working solution at 1 mg/mL (for a 10 mg/kg dose in a 20g mouse, injection volume 200 μ L).

- Step 1 (Solubilization):
 - Take 100 μ L of Master Stock (10 mg/mL in DMSO).
 - Place in a fresh, sterile 1.5 mL tube.
- Step 2 (Stabilization):
 - Add 400 μ L of PEG300.
 - Action: Vortex immediately and thoroughly. The solution should be viscous but clear.
 - Why: PEG bridges the polarity gap between DMSO and water.
- Step 3 (Emulsification):
 - Add 50 μ L of Tween 80.
 - Action: Vortex gently (avoid excessive foaming).
- Step 4 (Dilution):
 - Add 450 μ L of Warm Sterile Saline (37°C).
 - Action: Add dropwise while vortexing.
 - Why: Adding warm saline prevents thermal shock precipitation.

Final Check: The solution should be clear to slightly opalescent. If cloudy/precipitated, do not administer IV/IP. Sonicate for 5 mins. If precipitation persists, the concentration is too high for this vehicle; reduce dose or concentration.



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Figure 2: Critical Mixing Order. Aqueous phase (Saline) must be added last to prevent drug precipitation.

Dosing Guidelines & Administration

Based on pharmacokinetic data from Chen et al. and Zhang et al., **HJC0416** requires different dosing regimens depending on the route.

Parameter	Intraperitoneal (i.p.)	Oral Gavage (p.o.)
Typical Dose	10 - 25 mg/kg	50 - 100 mg/kg
Frequency	Daily (q.d.)	Daily (q.d.)
Vehicle	Protocol B (Solution)	Protocol B (Solution) OR 0.5% Methylcellulose (Suspension)
Volume/Mouse	100 - 200 μ L (per 20g mouse)	100 - 200 μ L (per 20g mouse)
Needle Size	27G - 30G	18G - 20G Gavage Needle
Study Duration	7 - 21 Days	14 - 28 Days

Note on Oral Suspension: If the Co-solvent solution (Protocol B) is too difficult to prepare at high concentrations (e.g., 100 mg/kg), you may use a Suspension Method:

- Weigh **HJC0416** powder.
- Add 0.5% CMC (Carboxymethylcellulose) or 0.5% Methylcellulose.

- Sonicate and homogenize until a uniform suspension is achieved. Note: Suspensions generally have lower bioavailability than solutions.

Quality Control & Troubleshooting

- Precipitation Check: Before every injection, invert the tube. If crystals are visible, the effective dose will be lower than calculated, and IP injection may cause local irritation/peritonitis.
- pH Check: Ensure the final formulation pH is between 6.0 and 7.5. Extreme pH can cause pain upon injection.
- Freshness: Prepare the working solution (Protocol B) fresh daily. The Master Stock (DMSO) can be stored for months at -20°C.

References

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